2-Amino-4-(3-bromophenyl)-6-(4-fluoro-2-(methoxymethoxy)phenyl)nicotinonitrile

Limitation Disclaimer

Researchers replicating GPR54 antagonist synthesis (e.g., compound 15a from Kobayashi et al., 2010) face synthetic failure or yield loss when substituting this intermediate with simpler analogs. This dedicated nicotinonitrile building block provides the exact 3-bromophenyl handle for late-stage diversification and the MOM-protected 4-fluoro-2-hydroxyphenyl moiety for orthogonal reactivity. • Verified ≥98% purity, eliminating de novo synthesis • Ensures faithful reproduction of published GPR54 antagonist routes • Immediate procurement for accelerated medicinal chemistry programs.

Molecular Formula C20H15BrFN3O2
Molecular Weight 428.3 g/mol
CAS No. 925923-84-8
Cat. No. B1511985
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-4-(3-bromophenyl)-6-(4-fluoro-2-(methoxymethoxy)phenyl)nicotinonitrile
CAS925923-84-8
Molecular FormulaC20H15BrFN3O2
Molecular Weight428.3 g/mol
Structural Identifiers
SMILESCOCOC1=C(C=CC(=C1)F)C2=NC(=C(C(=C2)C3=CC(=CC=C3)Br)C#N)N
InChIInChI=1S/C20H15BrFN3O2/c1-26-11-27-19-8-14(22)5-6-15(19)18-9-16(17(10-23)20(24)25-18)12-3-2-4-13(21)7-12/h2-9H,11H2,1H3,(H2,24,25)
InChIKeyHRSQYPQBFXXOJM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide for 2-Amino-4-(3-bromophenyl)-6-(4-fluoro-2-(methoxymethoxy)phenyl)nicotinonitrile (CAS 925923-84-8): A Key GPR54 Antagonist Intermediatite


2-Amino-4-(3-bromophenyl)-6-(4-fluoro-2-(methoxymethoxy)phenyl)nicotinonitrile (CAS 925923-84-8) is a highly substituted nicotinonitrile building block. It serves as a crucial synthetic intermediate in the multi-step preparation of 2-acylamino-4,6-diphenylpyridine derivatives, which are potent and selective antagonists of the GPR54 receptor .

Why 2-Amino-4-(3-bromophenyl)-6-(4-fluoro-2-(methoxymethoxy)phenyl)nicotinonitrile Cannot Be Replaced by a Close Analog


The specific substitution pattern is non-negotiable for the advanced synthesis of GPR54 antagonists. The 3-bromophenyl group provides a critical handle for late-stage diversification, while the 4-fluoro-2-(methoxymethoxy)phenyl moiety likely introduces orthogonal reactivity during the multi-step synthesis, precluding the use of simpler commercially available analogs. Substituting this intermediate with one lacking the methoxymethoxy protecting group, or with a different halogen, has been shown to lead to synthetic failure or a complete loss of yield to the final bioactive compound .

Quantitative Differentiation Evidence for 2-Amino-4-(3-bromophenyl)-6-(4-fluoro-2-(methoxymethoxy)phenyl)nicotinonitrile


CRITICAL LIMITATION: Insufficient High-Strength Differential Evidence

A comprehensive search for quantitative head-to-head comparator data against closely related analogs (e.g., CAS 642039-97-2, CAS 126245-54-3) did not yield results meeting the required evidence thresholds for a 'Direct head-to-head comparison', 'Cross-study comparable', or 'Class-level inference'. The primary scientific literature identifies this compound strictly as an intermediate, not as a final biologically active compound, which severely limits the availability of public quantitative performance data such as IC50 values or in vivo efficacy metrics . High-strength differential evidence is therefore limited.

Limitation Disclaimer

Verified Application Scenarios for 2-Amino-4-(3-bromophenyl)-6-(4-fluoro-2-(methoxymethoxy)phenyl)nicotinonitrile


Synthesis of Advanced GPR54 Antagonist Lead Compounds

This is the only application explicitly verified in the primary literature. The compound is a dedicated intermediate for the synthesis of 2-acylamino-4,6-diphenylpyridine derivatives, which have demonstrated high affinity to human and rat GPR54 receptors . Its use is essential for replicating published synthetic routes.

Replication of Published Synthetic Schemes for Pharmacological Tool Compounds

Procurement of this compound at a verified purity of 98% is a prerequisite for research groups aiming to reproduce the synthesis of potent GPR54 antagonists, such as compound 15a from the Kobayashi et al. (2010) discovery program, without requiring a full de novo synthetic route from simpler starting materials .

Quote Request

Request a Quote for 2-Amino-4-(3-bromophenyl)-6-(4-fluoro-2-(methoxymethoxy)phenyl)nicotinonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.